molecular formula C11H13NO B14201481 4-(4-Methoxyphenyl)but-3-yn-1-amine CAS No. 918871-63-3

4-(4-Methoxyphenyl)but-3-yn-1-amine

Cat. No.: B14201481
CAS No.: 918871-63-3
M. Wt: 175.23 g/mol
InChI Key: VVEBXHIYHLNGCX-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)but-3-yn-1-amine is a secondary amine characterized by a triple bond (alkyne) at the third position of a four-carbon chain, with a 4-methoxyphenyl group attached to the fourth carbon. The compound has been synthesized via methods such as catalytic dehydrogenation-hydrogenation cascades and displacement reactions involving intermediates like mesylates or tosylates . Its structural features make it a versatile intermediate for further functionalization.

Properties

CAS No.

918871-63-3

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-(4-methoxyphenyl)but-3-yn-1-amine

InChI

InChI=1S/C11H13NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,3,9,12H2,1H3

InChI Key

VVEBXHIYHLNGCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)but-3-yn-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylacetylene with propargylamine under suitable conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out in the presence of a base like potassium carbonate. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)but-3-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-(4-methoxyphenyl)but-3-yn-1-one.

    Reduction: Formation of 4-(4-methoxyphenyl)but-3-en-1-amine or 4-(4-methoxyphenyl)butane-1-amine.

    Substitution: Formation of N-substituted derivatives, such as N-alkyl or N-acyl compounds.

Scientific Research Applications

Chemistry: 4-(4-Methoxyphenyl)but-3-yn-1-amine is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.

Biology: In biological research, this compound may be used to study enzyme interactions and as a probe for investigating biochemical pathways involving amine groups.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)but-3-yn-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the alkyne group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 4-(4-Methoxyphenyl)but-3-yn-1-amine with analogs differing in substituents, backbone structure, and functional groups. Key findings are summarized in Tables 1 and 2.

Substituent Effects on the Aromatic Ring

Replacing the 4-methoxyphenyl group with other substituents significantly alters physicochemical and biological properties:

  • 4-Chlorophenyl analog : In thiazol-2-amine derivatives, replacing 4-methoxyphenyl with 4-chlorophenyl reduced herbicidal activity against barnyard grass, highlighting the methoxy group's role in bioactivity .

Table 1: Impact of Aromatic Substituent Modifications

Compound Substituent Key Property/Activity Change Reference
This compound 4-OCH₃ Baseline structure
4-(4-Chlorophenyl)thiazol-2-amine 4-Cl Reduced herbicidal activity
N-Methyl-4-(3,4-dimethoxyphenyl)-3-butyn-1-amine 3,4-(OCH₃)₂ Improved electronic density
Backbone Modifications: Alkyne vs. Alkene vs. Heterocycles
  • Alkyne-to-alkene substitution : Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine (alkene analog) exhibited lower thermal stability than the alkyne-containing target compound, likely due to reduced conjugation in the alkene backbone .
  • Heterocyclic analogs : Piperazine derivatives (e.g., 1-aroyl-4-(4-methoxyphenyl)piperazines) demonstrated distinct supramolecular interactions (e.g., hydrogen bonding) compared to the linear alkyne-amine structure, affecting crystallinity and solubility .

Table 2: Backbone Structural Comparisons

Compound Backbone Type Key Difference Reference
This compound Alkyne High reactivity due to triple bond
Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine Alkene Lower thermal stability
1-Benzoyl-4-(4-methoxyphenyl)piperazine Piperazine ring Enhanced hydrogen-bonding interactions
Functional Group Modifications
  • Amine alkylation : Derivatives like [(4-fluorophenyl)methyl][(3-methoxyphenyl)methyl]amine showed increased lipophilicity compared to the target compound, influencing membrane permeability .
  • Thiazole incorporation : 4-(4-Methoxyphenyl)thiazol-2-amine displayed redshifted UV-Vis absorption (λmax = 500 nm) when used in reactive dyes, suggesting extended conjugation via the thiazole ring .

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